3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde

Catalog No.
S13774970
CAS No.
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde

Product Name

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde

IUPAC Name

3-cyclohex-2-en-1-yloxolane-3-carbaldehyde

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h2,4,8,10H,1,3,5-7,9H2

InChI Key

OUVGZNWSIMTTTC-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2(CCOC2)C=O

3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclohexene ring and an oxolane (tetrahydrofuran) moiety. The molecular formula for this compound is C_{11}H_{16}O_{2}, and it features a carbaldehyde functional group at the 3-position of the oxolane ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the structural diversity it offers.

The chemical behavior of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde can be explored through various reactions typical of aldehydes and cyclic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Cycloaddition Reactions: The cyclohexene moiety can participate in Diels-Alder reactions, which are useful for constructing complex cyclic structures.
  • Oxidation Reactions: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.

Synthesis of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde can be achieved through several methods:

  • Starting from Cyclohexene: Cyclohexene can be functionalized through various reactions, such as hydroformylation, to introduce the aldehyde group.
  • Using Aldol Condensation: An aldol condensation reaction involving cyclohexenone and an appropriate aldehyde or ketone could yield this compound.
  • Ring Closure Reactions: The formation of the oxolane ring could be accomplished via intramolecular reactions involving precursors that contain both the cyclohexene and aldehyde functionalities.

The applications of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde are diverse:

  • Synthetic Intermediates: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Potential use in drug development due to its structural characteristics that may interact with biological systems.
  • Material Science: Its unique properties may find applications in developing new materials or polymers.

Interaction studies involving 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde would typically focus on its reactivity with biological molecules or other chemical entities. Understanding these interactions is crucial for assessing its potential as a pharmaceutical agent or a synthetic building block. Studies may involve:

  • Molecular Docking: To predict how this compound interacts with specific biological targets.
  • Reactivity Tests: Evaluating how it reacts with nucleophiles or electrophiles under various conditions.

Several compounds share structural similarities with 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde, including:

Compound NameStructure FeaturesUnique Aspects
3-Cyclohexene-1-carboxaldehydeCyclohexene ring with a carboxaldehyde groupSimpler structure without an oxolane ring
2-CyclopentenoneFive-membered ring containing a carbonyl groupMore reactive due to strain in the cyclic structure
4-HydroxycyclohexanecarboxaldehydeHydroxy group attached to cyclohexene carboxaldehydeAdditional functional group enhancing reactivity

These compounds highlight the unique aspects of 3-(Cyclohex-2-en-1-yl)oxolane-3-carbaldehyde, particularly its combination of cyclic structures and functional groups that may influence its reactivity and biological activity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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